molecular formula C23H46O2 B080568 Docosyl formate CAS No. 15155-62-1

Docosyl formate

Cat. No. B080568
CAS RN: 15155-62-1
M. Wt: 354.6 g/mol
InChI Key: YOBPFSBRTYQJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosyl formate, also known as docosyl methanoate, is a fatty acid ester that is synthesized from docosanol and formic acid. It is a colorless, odorless, and viscous liquid that is insoluble in water but soluble in organic solvents. Docosyl formate has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Docosyl formate formate is not fully understood. However, it has been suggested that it exerts its antiviral, antibacterial, and antifungal activities by disrupting the lipid membrane of the microorganisms. It has also been reported to inhibit the replication of viruses by interfering with the viral envelope glycoproteins.

Biochemical And Physiological Effects

Docosyl formate has been reported to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has also been reported to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Docosyl formate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, the limitations of Docosyl formate formate include its high cost and limited availability.

Future Directions

There are several future directions for the study of Docosyl formate formate. One of the potential applications is in the development of new antiviral drugs. It has also been suggested that Docosyl formate formate can be used as a potential therapeutic agent for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of Docosyl formate formate and its potential applications in various fields.
Conclusion:
In conclusion, Docosyl formate formate is a fatty acid ester that has gained significant attention in scientific research due to its potential applications in various fields. It has been reported to exhibit antiviral, antibacterial, and antifungal activities and has several biochemical and physiological effects. Although further studies are needed to fully understand the mechanism of action of Docosyl formate formate, it has the potential to be used as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

Docosyl formate is synthesized by the esterification of docosanol with formic acid in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C for several hours until the desired product is obtained. The purity of Docosyl formate formate can be improved by further purification techniques such as distillation and column chromatography.

Scientific Research Applications

Docosyl formate has been extensively studied for its potential applications in various fields such as pharmaceuticals, cosmetics, and food industries. It has been reported to exhibit antiviral, antibacterial, and antifungal activities. In the pharmaceutical industry, Docosyl formate formate has been studied for its potential use in the treatment of viral infections such as herpes simplex virus and human immunodeficiency virus. In the cosmetic industry, it has been used as an emulsifier and moisturizer in various skincare products. In the food industry, Docosyl formate formate has been used as a food additive and preservative.

properties

CAS RN

15155-62-1

Product Name

Docosyl formate

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

docosyl formate

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23-24/h23H,2-22H2,1H3

InChI Key

YOBPFSBRTYQJGQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC=O

synonyms

1-Docosanol formate

Origin of Product

United States

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